molecular formula C13H19ClN2O3 B1425542 Bzl-Gln-Ome HCl CAS No. 402929-52-6

Bzl-Gln-Ome HCl

Cat. No. B1425542
CAS RN: 402929-52-6
M. Wt: 286.75 g/mol
InChI Key: YGJASGUIWUFZEF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Bzl-Gln-Ome HCl consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Bzl-Gln-Ome HCl is a white crystalline powder . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources .

Scientific Research Applications

Development of Novel Formulations

  • Benznidazole (BZL) Optimization: BZL, used for treating Chagas' disease, faces limitations due to low water solubility. A study by Leonardi et al. (2009) explored the use of chitosan microparticles to improve its solubility, employing artificial neural networks to optimize the process parameters (Leonardi et al., 2009).

Enzymatic Synthesis of Tripeptides

  • Protease-Catalyzed Synthesis: So et al. (2000) reported the enzymatic synthesis of the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, a process involving trypsin and chymopapain, with a focus on optimizing yield and reducing side reactions (So, Shin, & Kim, 2000).

Synthesis of Proposed Thymic Factor

  • Synthesis Techniques: Strachan et al. (1979) synthesized a proposed serum thymic factor, highlighting the process of synthesizing protected precursors and subsequent deprotection techniques (Strachan et al., 1979).

Surface Treatment in Radiation Detectors

  • Polished CdZnTe Surfaces: Tari et al. (2013) explored the impact of surface treatments, including hydrochloric acid (HCl), on the structural and electronic properties of CdZnTe used in radiation detectors (Tari et al., 2013).

Solid-Phase Synthesis of Peptides

  • Peptide Synthesis Protocols: Al Shaer et al. (2020) provided a protocol for solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO), including methods for incorporating carboxyl groups and removing benzyl (Bzl) groups (Al Shaer, de la Torre, & Albericio, 2020).

Methylation in Hairy Cell Leukemia

  • Genome-Wide Promoter Methylation: Arribas et al. (2019) investigated DNA methylation profiling in hairy cell leukemia (HCL), revealing a distinct methylation signature that could aid in differentiating HCL from other mature B-cell tumors (Arribas et al., 2019).

HIV Proteinase Substrate Analogs

  • Fragment Condensation in Synthesis: Bláha et al. (1991) synthesized analogs of an HIV proteinase nonapeptide substrate, utilizing solid-phase fragment condensation and assessing their efficacy as substrates for HIV-1 and HIV-2 proteinases (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

Synthesis of Apoferredoxin

  • Peptide Synthesis for Iron-Sulfur Complexing: Gunter et al. (1979) focused on synthesizing tetradecapeptides as part of a total synthesis of Clostridium butyricum apoferredoxin, important for iron-sulfur complexing studies (Gunter, Ridge, Rydon, & Sharpe, 1979).

Dual Use Research of Concern

  • Derivatives of 3-Quinuclidinyl Benzilate (BZ): Ball (2015) reviewed the potential dual use of certain pharmaceutical agents, including BZ derivatives, highlighting the importance of understanding their unintended consequences (Ball, 2015).

Enzymatic Synthesis with γ-Glutamyltranspeptidase

  • γ-Glutamyl-L-Cysteine Synthesis: Ping (2010) detailed the synthesis of S-bzl-γ-Glutamyl-L-Cysteine using immobilized γ-Glutamyltranspeptidase, emphasizing improvements in enzyme stability and efficiency (Ping, 2010).

Liquid-Phase Syntheses of Nanoparticles

  • Novel Material Development: Cushing et al. (2004) discussed the liquid-phase syntheses of inorganic nanoparticles, a key area in the development of new materials for various industries (Cushing, Kolesnichenko, & O'Connor, 2004).

Catalytic Removal of Hexachlorobenzene

  • Cu-Doped Oxide Molecular Sieves: Yang et al. (2014) examined the use of copper-doped manganese oxide molecular sieves for catalytic removal of hexachlorobenzene, a persistent organic pollutant (Yang et al., 2014).

Safety and Hazards

While specific safety and hazard information for Bzl-Gln-Ome HCl is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGUIWUFZEF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bzl-Gln-Ome HCl

CAS RN

402929-52-6
Record name L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402929-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bzl-Gln-Ome HCl
Reactant of Route 2
Reactant of Route 2
Bzl-Gln-Ome HCl
Reactant of Route 3
Reactant of Route 3
Bzl-Gln-Ome HCl
Reactant of Route 4
Bzl-Gln-Ome HCl
Reactant of Route 5
Reactant of Route 5
Bzl-Gln-Ome HCl
Reactant of Route 6
Reactant of Route 6
Bzl-Gln-Ome HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.